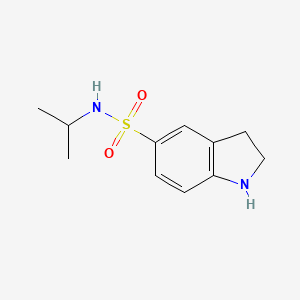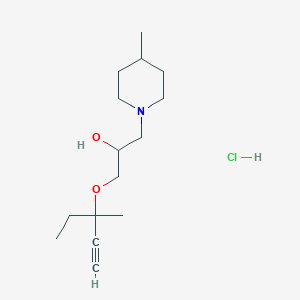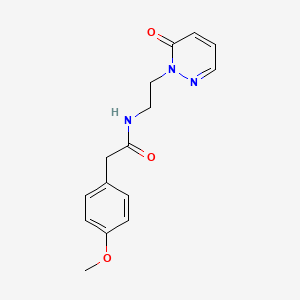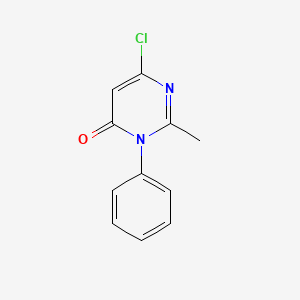![molecular formula C24H28N4O2 B2365686 3-{[1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]sulfonyl}benzonitrile CAS No. 1115976-30-1](/img/structure/B2365686.png)
3-{[1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]sulfonyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-{[1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]sulfonyl}benzonitrile” is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-oxadiazole ring, a pyrazolo[4,3-c]pyridine ring, a phenyl ring, and a benzonitrile group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its heterocyclic rings and functional groups. The 1,2,4-oxadiazole ring is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . The pyrazolo[4,3-c]pyridine ring is a fused ring system containing nitrogen atoms .Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds play a significant role in medicinal chemistry due to their biological activity. Research on similar compounds has led to the synthesis of novel heterocycles with potential antimicrobial activity. For example, the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole has been explored for antimicrobial applications, highlighting the significance of pyrazole derivatives in drug discovery (El‐Emary, Al-muaikel, & Moustafa, 2002).
Catalytic Activity in Organic Synthesis
The application of novel catalysts in organic synthesis is another area of research. For instance, magnetically separable graphene oxide anchored sulfonic acid nanoparticles have demonstrated high catalytic activity in the synthesis of pyrazolopyridine derivatives, showcasing the use of advanced materials in facilitating organic reactions (Zhang et al., 2016).
Antimicrobial and Antitubercular Activity
Compounds incorporating sulfonyl and pyrazole moieties have been evaluated for their antimicrobial and antitubercular properties. For example, docking simulations and primary assessments of benzene sulfonamide pyrazole oxadiazole derivatives have shown potential as antimicrobial and antitubercular agents, underscoring the therapeutic potential of such chemical structures (Shingare et al., 2022).
Anticancer Activity
The design and synthesis of substituted oxadiazoles and tetrahydropyridines have been researched for their anticancer properties. These studies indicate the importance of structural modification in enhancing biological activity and provide a framework for developing new anticancer agents (Redda & Gangapuram, 2007).
Molecular Conformation and Hydrogen Bonding Studies
Investigating the molecular conformation and hydrogen bonding patterns of heterocyclic compounds offers insights into their chemical behavior and potential applications. For instance, studies on tetrahydro-1H-pyrazolo[4,3-c]pyridines have contributed to understanding the structural basis for their activity and stability (Sagar et al., 2017).
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-3-18-9-6-10-19(14-18)25-22(29)16-28-24(30)21-12-5-4-11-20(21)23(26-28)27-13-7-8-17(2)15-27/h4-6,9-12,14,17H,3,7-8,13,15-16H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISRBHIQJPBMLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCCC(C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2365611.png)



![(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2365616.png)
![N-[3-(2-bromoethyl)phenyl]acetamide](/img/structure/B2365617.png)
![{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate](/img/structure/B2365622.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2365623.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2365625.png)
